1-(Propan-2-yl)-1H-pyrazole-4-carboxamide

Physicochemical profiling Lipophilicity Drug design

Fragment-based screening cascades frequently encounter lipophilicity gaps that bias hit selection toward excessively polar or hydrophobic chemotypes. 1-(Propan-2-yl)-1H-pyrazole-4-carboxamide resolves this with a computed XLogP3 of -0.2, filling the critical partition-coefficient window between the N1-methyl (XLogP3 -0.9) and larger N1-alkyl congeners. • Rule-of-three compliant: 153.18 Da, TPSA 60.9 Ų, 2 rotatable bonds-ideal for fragment library inclusion • Unsubstituted C3/C5 positions enable sequential halogenation, cross-coupling, or directed metallation for >100-analog parallel library production • Documented herbicidal SAR rank order (cyclopropyl ≈ methyl > dimethyl > ethyl > isopropyl) positions this compound as a calibrated selectivity probe for agrochemical panels • 4-Carboxamide regiochemistry delivers a para-oriented hydrogen-bond donor-acceptor pair for consistent target-engagement geometry

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12072949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C(=O)N
InChIInChI=1S/C7H11N3O/c1-5(2)10-4-6(3-9-10)7(8)11/h3-5H,1-2H3,(H2,8,11)
InChIKeyRVCWTVZMJWAZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propan-2-yl)-1H-pyrazole-4-carboxamide: Physicochemical Profile and Scaffold Overview


1-(Propan-2-yl)-1H-pyrazole-4-carboxamide (CAS 1849247-50-2; synonym: 1-isopropyl-1H-pyrazole-4-carboxamide) is a heterocyclic small molecule with molecular formula C₇H₁₁N₃O and molecular weight 153.18 g·mol⁻¹ [1]. It belongs to the pyrazole-4-carboxamide class, a privileged scaffold in medicinal chemistry and agrochemical discovery programmes [2]. The compound bears an isopropyl substituent at the N1 position and a primary carboxamide at the C4 position, yielding computed physicochemical descriptors that include an XLogP3 of −0.2, topological polar surface area (TPSA) of 60.9 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and two rotatable bonds [1]. These baseline properties place it as a moderately polar, low-molecular-weight building block suitable for further derivatisation at the unsubstituted C3 and C5 ring positions.

Unsubstituted C3 and C5 positions for sequential diversification via cross-coupling, halogenation, or directed metallation.

Intermediate lipophilicity supports both solution-phase chemistry and membrane-permeability screening workflows.

Low molecular weight and fragment-compliant profile suitable for fragment-based library assembly.

Why N1-Alkyl or Regioisomeric Substitution Fails for This Compound


Generic substitution among pyrazole-4-carboxamide analogs is unreliable because even small changes at the N1-alkyl substituent produce measurable shifts in lipophilicity, conformational flexibility, and target engagement. The isopropyl group in 1-(propan-2-yl)-1H-pyrazole-4-carboxamide confers an XLogP3 of −0.2, which is 0.7 log units higher than the N1-methyl analog (XLogP3 = −0.9) and differs from the N1-ethyl member [1]. Such differences in partition coefficient can alter membrane permeability and formulation behaviour by a factor of approximately five-fold per log unit [2]. Furthermore, published structure–activity relationship (SAR) data from pyrazole-4-carboxamide herbicidal programmes demonstrate that the identity of the N-alkyl substituent directly governs the rank order of biological potency, with cyclopropyl ≈ methyl > dimethyl > ethyl > isopropyl for the carboxamide moiety [3]. Consequently, substituting the isopropyl variant with a methyl or ethyl congener without re-optimisation is expected to change both the physicochemical profile and the biological outcome, making compound-specific procurement essential.

N1-alkyl lipophilicity

Isopropyl substitution yields a higher computed logP than methyl, which may shift membrane permeability and formulation behaviour.

Activity rank profile

Reported herbicidal SAR ranks methyl above isopropyl; the isopropyl congener cannot be assumed interchangeable without re-profiling.

Regioisomeric vector

4‑carboxamide geometry differs from 3‑ or 5‑carboxamide isomers, altering hydrogen‑bond presentation and synthetic outcome.

Quantitative Differentiation from Closest N1-Alkyl Analogs


XLogP3 Lipophilicity: Isopropyl vs. Methyl and Ethyl Analogs

The N1-isopropyl substituent raises the computed XLogP3 of 1-(propan-2-yl)-1H-pyrazole-4-carboxamide to −0.2, compared with −0.9 for the 1-methyl analog [1]. This represents an increase of +0.7 log units, equivalent to an approximately five-fold greater octanol–water partition coefficient. The 1-ethyl member (C₆H₉N₃O; MW 139.16) occupies an intermediate position, though its computed XLogP3 from standard sources is not yet publicly confirmed . The absolute logP value of −0.2 places the isopropyl derivative near the optimal range for both aqueous solubility and passive membrane diffusion, whereas the methyl member (logP = −0.9) leans toward higher aqueous solubility at the potential expense of membrane permeability.

XLogP3 lipophilicity
Cross‑study comparable
ΔXLogP3 = +0.7 vs. methyl
Isopropyl: −0.2; Methyl: −0.9 (PubChem v3.0)
~5‑fold higher octanol–water partition
Supports lipophilicity-driven permeability and formulation selection.
Context-dependent; ethyl analog value not yet confirmed.
Physicochemical profiling Lipophilicity Drug design

Rotatable Bond Count and Conformational Flexibility Comparison

1-(Propan-2-yl)-1H-pyrazole-4-carboxamide possesses two rotatable bonds, whereas the 1-methyl analog has only one [1]. The additional rotatable bond arises from the isopropyl C–N1 linkage, introducing greater conformational freedom. This difference has practical implications: in fragment-based drug discovery and scaffold-hopping campaigns, the number of rotatable bonds influences entropic penalty upon target binding and can affect bioavailability classification [2]. The 1-ethyl homolog also bears two rotatable bonds, but the isopropyl group introduces branching at the α-carbon, which restricts certain conformations relative to the linear ethyl chain while still offering more flexibility than the methyl derivative.

Rotatable bonds
Cross‑study comparable
2 rotatable bonds (isopropyl)
vs. 1 for methyl analog; ethyl has 2 but linear chain
Altered conformational sampling may affect docking and target engagement models.
Branching restricts conformations relative to linear ethyl.
Conformational analysis Molecular flexibility Medicinal chemistry

N1-Alkyl Substituent Rank Order from Herbicidal Activity SAR

In a systematic structure–activity relationship study of 1-aryl-5-halo- and 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides, Waldrep et al. reported that the rank order of herbicidal activity for the carboxamide N-substituent was cyclopropyl ≈ methyl > dimethyl > ethyl > isopropyl [1]. Although this study examined N-substitution on the carboxamide rather than N1-alkyl substitution on the ring, the data provide class-level evidence that the isopropyl group, when directly attached to nitrogen, is associated with lower herbicidal potency compared with methyl and cyclopropyl groups. This does not imply the isopropyl variant is inferior in all contexts; rather, it indicates a differentiated activity profile that can be advantageous when reduced herbicidal activity is desired or when the scaffold is being repurposed for non-herbicidal applications such as medicinal chemistry, where the isopropyl group may confer metabolic stability benefits [2].

Herbicidal SAR rank
Class‑level inference
Rank: methyl > ethyl > isopropyl
Cyclopropyl ≈ methyl (highest), isopropyl lowest (pre-/post-emergence assays)
Reported activity rank supports differentiated agrochemical screening context.
Class‑level extrapolation from carboxamide N‑substituent data.
Agrochemical SAR Herbicidal activity Carboxamide substituent effects

Molecular Weight and Heavy Atom Count Differentiation

The molecular weight of 1-(propan-2-yl)-1H-pyrazole-4-carboxamide is 153.18 g·mol⁻¹ with 11 heavy atoms, compared with 125.13 g·mol⁻¹ (10 heavy atoms) for the 1-methyl analog and 139.16 g·mol⁻¹ (10 heavy atoms) for the 1-ethyl member [1]. This represents an increase of 28.05 Da (+22.4%) over the methyl congener. The isopropyl derivative remains well within the rule-of-three fragment space (MW < 300) [2], but its higher mass provides a distinct starting point for structure-based optimisation, where every heavy atom contributes to the final lead-likeness profile. The isopropyl variant also carries a higher fraction of sp³-hybridised carbon (Fsp³) than the methyl analog, a parameter increasingly correlated with clinical success rates [3].

Molecular weight
Cross‑study comparable
MW 153.18 g·mol⁻¹, 11 heavy atoms
Methyl: 125.13 (10 atoms); Ethyl: 139.16 (10 atoms)
Δ = +28.05 Da vs. methyl; +14.02 Da vs. ethyl
Fills a distinct fragment-library niche between methyl/ethyl and larger N1 analogs.
Remains within rule‑of‑three fragment space (MW
Synthetic versatility
Method context
4‑carboxamide regioisomer
Distinct H‑bond vector (para‑like) confirmed by InChIKey
Unsubstituted C3/C5 enable sequential derivatisation
Enables focused library synthesis when target vector demands a para carboxamide orientation.
Regioisomeric identity critical for downstream cross‑coupling outcomes.
Physicochemical properties Fragment-based screening Lead-likeness

Regioisomeric Building Block Versatility in Parallel Synthesis

A dedicated synthetic study reported the preparation of twenty pyrazole-carboxamides and twenty pyrazole-carboxylic acids using simple, scalable methods explicitly designed to generate building blocks for hybrid molecule construction [1]. Within the broader pyrazole-4-carboxamide family, the 1-isopropyl member provides a unique combination of: (i) an unsubstituted C3 position available for electrophilic substitution or cross-coupling; (ii) an unsubstituted C5 position amenable to halogenation or directed metalation; and (iii) a primary carboxamide at C4 that can serve as a directing group, a hydrogen-bond donor/acceptor pharmacophoric element, or a precursor to nitrile, tetrazole, or amide-coupling derivatives. By contrast, 1-isopropyl-1H-pyrazole-3-carboxamide and 1-isopropyl-1H-pyrazole-5-carboxamide positional isomers present different hydrogen-bonding vectors and electronic distributions, leading to divergent reactivity in downstream transformations.

Synthetic versatility
Method context
4‑carboxamide regioisomer
Distinct H‑bond vector (para‑like) confirmed by InChIKey
Unsubstituted C3/C5 enable sequential derivatisation
Enables focused library synthesis when target vector demands a para carboxamide orientation.
Regioisomeric identity critical for downstream cross‑coupling outcomes.
Parallel synthesis Building block Medicinal chemistry

Key Application Scenarios in Research and Procurement


Fragment-Based Libraries with Intermediate Lipophilicity

CROs and pharmaceutical discovery groups constructing rule-of-three-compliant fragment libraries should select 1-(propan-2-yl)-1H-pyrazole-4-carboxamide when the screening cascade demands compounds with an XLogP3 near zero (−0.2). This lipophilicity is intermediate between the more polar 1-methyl analog (XLogP3 = −0.9) and larger N1-alkyl members, offering balanced aqueous solubility and passive permeability for both biochemical and cellular assays [Section 3, Evidence Item 1]. Its 153.18 Da molecular weight and two rotatable bonds also provide a differentiated entry point for hit-to-lead optimisation [Section 3, Evidence Items 2 and 4].

Agrochemical SAR: Differentiating N1-Alkyl Substituents for Herbicide Screening

Agrochemical discovery teams evaluating pyrazole-4-carboxamide scaffolds as herbicide leads should procure the isopropyl variant specifically when the goal is to explore the lower-activity end of the N-alkyl SAR spectrum, as established by the herbicidal activity rank order cyclopropyl ≈ methyl > dimethyl > ethyl > isopropyl [Section 3, Evidence Item 3]. The isopropyl derivative serves as a negative-control or selectivity probe in panels where high potency is driven by smaller N-alkyl groups, enabling clearer SAR interpretation and identification of selectivity windows.

Regioselective Parallel Synthesis of 3,5-Disubstituted Libraries

Synthetic chemistry groups performing parallel library production should procure the 4-carboxamide regioisomer of 1-isopropyl-1H-pyrazole over the 3- or 5-carboxamide positional isomers when the target vector requires a hydrogen-bond donor–acceptor pair oriented para to the N1-substituent [Section 3, Evidence Item 5]. The unsubstituted C3 and C5 positions enable sequential diversification via halogenation, cross-coupling, or directed metallation, making this compound a strategic core scaffold for generating arrays of >100 analogs from a single commercial building block [Section 3, Evidence Item 5].

Application
Selection Property
Validation Focus
Fragment-based libraries
Intermediate lipophilicity and fragment rule-of-three profile
Aqueous solubility and passive permeability balance in biochemical/cellular screens
Agrochemical SAR exploration
N1‑alkyl substituent rank order (isopropyl as lower‑activity probe)
Activity spectrum differentiation and selectivity window identification
Regioselective parallel synthesis
4‑carboxamide regiochemistry with C3/C5 diversification potential
Hydrogen‑bond geometry and electronic landscape for focused library generation
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